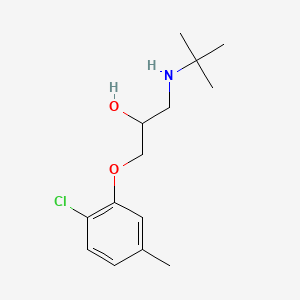

Bupranolol

Übersicht

Beschreibung

Bupranolol ist ein nicht-selektiver Betablocker mit der chemischen Formel C14H22ClNO2 . Es ähnelt strukturell Propranolol und wird hauptsächlich zur Behandlung von Bluthochdruck, Tachykardie und Glaukom eingesetzt . This compound besitzt keine intrinsische sympathomimetische Aktivität, hat aber starke membranstabilisierende Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Bupranolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive Hemmung der Bindung von sympathomimetischen Neurotransmittern wie Katecholaminen an Beta-adrenerge Rezeptoren im Herzen. Diese Hemmung reduziert die sympathische Stimulation, was zu einer Abnahme der Ruheherzfrequenz, des Herzzeitvolumens, des systolischen und diastolischen Blutdrucks sowie des reflexbedingten orthostatischen Blutdrucks führt . Die primären molekularen Zielstrukturen sind Beta-1-, Beta-2- und Beta-3-adrenerge Rezeptoren .

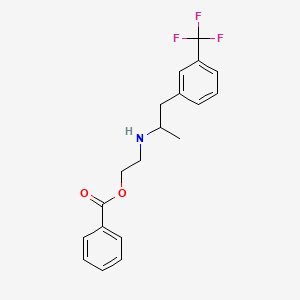

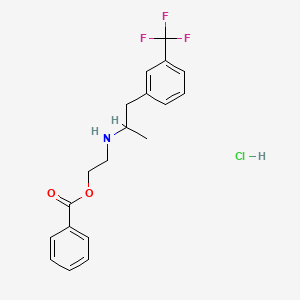

Ähnliche Verbindungen:

Atenolol: Ein selektiver Beta-1-Blocker mit unterschiedlichen klinischen Anwendungen und Nebenwirkungsprofilen.

Metoprolol: Ein weiterer selektiver Beta-1-Blocker, der hauptsächlich bei Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit von this compound: Das Fehlen einer intrinsischen sympathomimetischen Aktivität und die starken membranstabilisierenden Eigenschaften von this compound machen es unter den Betablockern einzigartig. Seine schnelle Resorption und der ausgedehnte First-Pass-Metabolismus unterscheiden es ebenfalls von anderen Verbindungen seiner Klasse .

Wirkmechanismus

Target of Action

Bupranolol is a non-selective beta blocker . It primarily targets the beta-1 adrenergic receptor , beta-2 adrenergic receptor , and beta-3 adrenergic receptor . These receptors are found in the heart and other tissues and play a crucial role in the cardiovascular system .

Biochemical Pathways

By blocking these receptors, this compound can disrupt the normal functioning of these pathways, leading to its therapeutic effects .

Pharmacokinetics

This compound is quickly and completely absorbed from the gut, but it has less than 10% oral bioavailability due to extensive first-pass metabolism . Over 90% of this compound undergoes first-pass metabolism, and the main metabolite is carboxythis compound . About 88% of this metabolite is eliminated renally within 24 hours . This compound has a plasma half-life of about two to four hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of the cardiovascular system. By blocking beta-adrenergic receptors, this compound reduces the heart rate and lowers blood pressure . This can be beneficial in conditions like hypertension and tachycardia .

Biochemische Analyse

Biochemical Properties

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation . This interaction results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Cellular Effects

The cellular effects of this compound are primarily due to its action as a nonselective beta-blocker. By competing with catecholamines for binding at beta-adrenergic receptors in the heart, it inhibits sympathetic stimulation . This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Molecular Mechanism

The molecular mechanism of this compound involves its competition with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart . This inhibits sympathetic stimulation, leading to a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Temporal Effects in Laboratory Settings

This compound is quickly and completely absorbed from the gut . Over 90% undergoes first-pass metabolism . This compound has a plasma half-life of about two to four hours, with levels never reaching 1 μg/L in therapeutic doses . The main metabolite is carboxythis compound .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism . Over 90% of the drug is metabolized, with the main metabolite being carboxythis compound . This metabolite is eliminated renally within 24 hours .

Transport and Distribution

This compound is quickly and completely absorbed from the gut, with less than 10% oral bioavailability . It is not currently known how this compound is transported and distributed within cells and tissues.

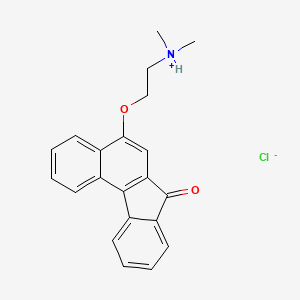

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bupranolol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Chlor-5-methylphenol mit Epichlorhydrin zur Bildung eines Epoxid-Zwischenprodukts beinhaltet. Dieses Zwischenprodukt wird dann mit tert-Butylamin umgesetzt, um this compound zu ergeben .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von this compound die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet in der Regel Schritte wie die Reinigung durch Umkristallisation und chromatographische Techniken .

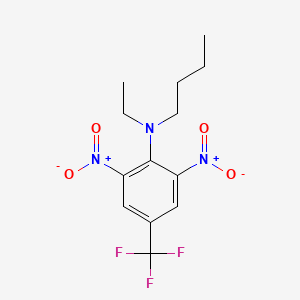

Arten von Reaktionen:

Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Chlor-Gruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Carboxythis compound: Entsteht durch Oxidation der Methylgruppe am Benzolring.

Vergleich Mit ähnlichen Verbindungen

Propranolol: Similar in structure and function but differs in its pharmacokinetic properties and specific receptor affinities.

Atenolol: A selective beta-1 blocker with different clinical applications and side effect profiles.

Metoprolol: Another selective beta-1 blocker used primarily for cardiovascular conditions.

Uniqueness of Bupranolol: this compound’s lack of intrinsic sympathomimetic activity and strong membrane-stabilizing properties make it unique among beta blockers. Its rapid absorption and extensive first-pass metabolism also distinguish it from other compounds in its class .

Eigenschaften

IUPAC Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRNZOQPUAHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022704 | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension. | |

| Record name | Bupranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14556-46-8, 23284-25-5 | |

| Record name | (±)-Bupranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupranolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.